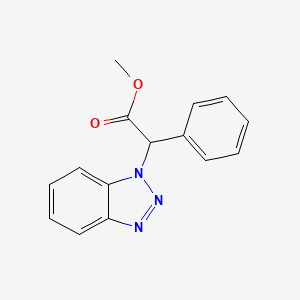![molecular formula C11H17ClN2S B2491195 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine CAS No. 885950-50-5](/img/structure/B2491195.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole derivatives often involves cyclization reactions and interactions with various reagents to introduce specific functional groups. For instance, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole, a related compound, have been synthesized through cyclization using chloroacetyl chloride in the presence of triethylamine, showcasing the versatile approaches to synthesizing thiazole derivatives and highlighting the importance of specific reagents in dictating the structure and function of the synthesized compounds (Makwane et al., 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecules. The study by Wu et al. (2022) utilized X-ray diffraction and DFT calculations to explore the structure of a related molecule, demonstrating the planarity and electronic distribution within the molecule, which are crucial for understanding the reactivity and interactions of the compound (Wu et al., 2022).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, contributing to their diverse biological activities. For example, the formation of Schiff bases and subsequent reactions with chloroacetyl chloride to yield azetidin-2-ones, as explored in derivatives of 1,3,4-thiadiazole, illustrate the chemical versatility and reactivity of these compounds. These reactions are pivotal for the synthesis of biologically active compounds (Abbasi et al., 2019).
Applications De Recherche Scientifique
Synthetic Applications of Thiazole Derivatives
Thiazole and its derivatives are a significant focus in synthetic chemistry due to their presence in many biologically active molecules and potential for various synthetic applications. Studies have highlighted methods for synthesizing thiazolidinone compounds, indicating the versatility and reactivity of thiazole-containing compounds in creating pharmacologically active molecules. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the potential of thiazole derivatives in generating compounds with diverse structural features and possible applications in drug development (Issac & Tierney, 1996).
Pharmacological Aspects of Thiazole-Based Compounds
Thiazole derivatives exhibit a broad range of biological activities, making them valuable in medicinal chemistry. The exploration of thiazolidine derivatives for various pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, underscores the medicinal importance of this scaffold. Some derivatives have shown better activity than standard drugs, suggesting that thiazolidine could be a promising lead for new therapeutic agents (Pandey et al., 2011).
Environmental Behavior and Fate of Related Compounds
The environmental fate and behavior of compounds similar to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine, particularly those used as preservatives or in industrial applications, have been studied to understand their impact on aquatic ecosystems. Research into parabens, which share some functional similarities with thiazole derivatives, highlights concerns about their persistence and bioaccumulation in water bodies, indicating the need for studies on the environmental aspects of thiazole-related chemicals (Haman et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been associated with a variety of pathways due to their broad biological activity .
Result of Action
As mentioned earlier, some thiazole derivatives can cause cell death by interacting with DNA and topoisomerase II . .
Propriétés
IUPAC Name |
2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIGSLIOAQWZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)





![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)